molecular formula C14H24N2O2 B1386946 Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate CAS No. 1031927-13-5

Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

Cat. No.: B1386946
CAS No.: 1031927-13-5
M. Wt: 252.35 g/mol
InChI Key: GPGWVGSYQALOCP-UHFFFAOYSA-N
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Description

Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate is a bicyclic spiro compound featuring a 5.5-membered ring system with two nitrogen atoms (1,9-diaza) and a double bond at position 3 (undec-3-ene). The tert-butyl carboxylate group at position 9 enhances steric bulk and stability, making it a valuable intermediate in medicinal chemistry. This scaffold is recognized as a "privileged structure" due to its conformational rigidity and ability to interact with diverse biological targets, including receptors implicated in obesity, pain, and immune disorders .

Key structural attributes:

  • Spiro[5.5]undecane core: Provides a rigid framework for spatial orientation of functional groups.
  • 1,9-Diaza substitution: Facilitates hydrogen bonding and chelation in drug-receptor interactions.

Properties

IUPAC Name

tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14/h4-5,15H,6-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGWVGSYQALOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC=CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a multi-step route involving:

  • Cyclization : Formation of the spirocyclic diazaspiro core through intramolecular cyclization reactions.
  • Amidation/Carbamate Formation : Introduction of the tert-butyl carbamate protecting group at the nitrogen atom, typically achieved by reaction with di-tert-butyl dicarbonate (BOC anhydride).
  • Esterification and Functional Group Manipulation : Adjusting the substituents on the nitrogen and carbon atoms to achieve the desired functionalized spiro compound.

The exact synthetic route can vary depending on the starting materials and desired purity or yield but often involves careful control of reaction conditions such as temperature, solvent choice, and purification steps.

Detailed Synthetic Example from Literature and Patent Sources

A representative preparation method, adapted from patent literature and chemical supplier data, includes:

  • Starting Material Preparation : Use of appropriate piperidine derivatives or related amines as precursors.
  • Spirocyclization Step : Intramolecular nucleophilic substitution or ring-closing reactions to form the diazaspiro[5.5]undecene core.
  • BOC Protection : Treatment of the free amine with di-tert-butyl dicarbonate under basic conditions to yield the tert-butyl carbamate.
  • Purification : Removal of impurities by extraction, washing, and vacuum distillation, often involving solvents such as tetrahydrofuran, ethanol, and n-heptane.
  • Crystallization : Cooling and seeding techniques to isolate the pure compound as a solid.

These steps have been optimized in industrial settings to maximize yield and enantiomeric purity, with some processes including catalyst use and controlled atmosphere conditions (e.g., nitrogen purging).

Reaction Conditions and Parameters

Step Conditions Notes
Cyclization Moderate heating, inert atmosphere Intramolecular ring closure to form spiro core
BOC Protection Room temperature to mild heating, base (e.g., triethylamine) Reaction with di-tert-butyl dicarbonate
Purification Vacuum distillation at 35-40 °C Use of solvents like n-heptane and THF
Crystallization Cooling to 10-30 °C, seeding To obtain pure crystalline product

The purification often involves multiple solvent washes and phase separations to ensure removal of aqueous impurities and residual reagents.

Research Findings on Synthetic Variations

  • Substitutions at position 9 are critical for biological activity and synthetic yield; alkyl groups such as the tert-butyl carbamate are preferred to maintain binding affinity in pharmacological applications.
  • Synthetic routes may be adapted to introduce different substituents at position 1 or 9, often at the final step, allowing for structural diversity in analog development.
  • Enantiomeric purity is an important consideration, with resolution techniques and controlled crystallization used to enrich desired stereoisomers.

Summary Table of Preparation Methods

Preparation Aspect Description Reference
Cyclization Intramolecular ring closure forming diazaspiro core
BOC Protection Reaction with di-tert-butyl dicarbonate to protect amine
Solvent System Use of THF, ethanol, n-heptane for reaction and purification
Purification Techniques Vacuum distillation, aqueous washes, crystallization
Catalyst Use Occasionally used for hydrogenation or specific transformations
Enantiomeric Resolution Cooling, seeding, and filtration to obtain pure isomers

Chemical Reactions Analysis

Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.

    Biology: Research involving this compound may focus on its potential biological activities and interactions with biological targets.

    Medicine: Although not used directly in medicine, it serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Variations in Spiro Ring Systems

Spiro compounds vary in ring sizes, nitrogen positions, and functional groups, leading to distinct pharmacological profiles.

Table 1: Structural Comparison of Diazaspiro Compounds
Compound Name Spiro System Substituents Molecular Weight Key Features
Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate [5.5] 1,9-diaza; ene at C3; COO-t-Bu at N9 254.37 Conformational rigidity; unsaturated core
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate [5.5] 3-aza; ketone at C9; COO-t-Bu at N3 255.34 Ketone enhances polarity; saturated core
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride [5.5] 2,9-diaza; COO-t-Bu at N2; HCl salt 290.83 Salt form improves solubility; charged N
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate [4.5] 1,8-diaza; COO-t-Bu at N8 240.32 Smaller spiro system; altered ring strain

Key Observations :

  • Ring Size : Smaller spiro systems (e.g., [4.5]) reduce steric hindrance but may limit binding pocket compatibility.
  • Substituent Position : Moving the carboxylate from N9 to N2 (as in 2,9-diazaspiro derivatives) alters hydrogen-bonding networks .
  • Functional Groups : The ene group in the main compound increases reactivity compared to saturated analogs, while ketones (e.g., 9-oxo) enhance polarity and metabolic stability .
Table 2: Pharmacological Profiles
Compound Bioactivity Applications Reference
This compound Binds α-synuclein fibrils; modulates p97 ATPase Neurodegenerative disease research
3-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-3,9-diazaspiro[5.5]undecane Inhibits p97 ATPase (IC50 = 120 nM) Anticancer therapeutics
1,9-Diazaspiro[5.5]undecan-2-one Targets melanocortin-4 receptor (MC4R) Obesity treatment

Key Findings :

  • MC4R Targeting : 1,9-Diazaspiro[5.5]undecan-2-one derivatives show high affinity for MC4R, a receptor regulating appetite, due to the spiro core’s rigidity .
  • p97 Inhibition : The ene-containing analog demonstrates moderate inhibitory activity, while fluorine-substituted indole derivatives (e.g., compound in ) exhibit enhanced potency .

Biological Activity

Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate is a complex compound with significant potential in medicinal chemistry due to its unique spirocyclic structure. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound has the molecular formula C14H22N2O3C_{14}H_{22}N_{2}O_{3} and features a diazaspiro framework, which is characterized by its nitrogen atoms that can engage in various chemical interactions vital for biological activity . The presence of a tert-butyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets .

Biological Activity Overview

Research on compounds similar to this compound suggests a range of biological activities:

  • Antimicrobial Properties : Compounds with spirocyclic structures often exhibit antimicrobial activity, which is attributed to their ability to disrupt cellular processes in pathogens .
  • Anti-inflammatory Effects : The unique structure may allow for interactions with inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
  • Anticancer Potential : Some studies indicate that spirocyclic compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

1. Synthesis and Evaluation of Biological Activity

A review highlighted the synthesis of 1,9-diazaspiro[5.5]undecanes and their derivatives, indicating their potential use in treating conditions such as obesity and pain. The compounds were found to interact with multiple biological pathways, including immune response modulation and cardiovascular health .

2. Structure-Activity Relationship (SAR)

A comparative analysis of related compounds demonstrated that variations in the spirocyclic structure significantly affect biological activity. For instance, the presence of different substituents on the nitrogen atoms or variations in the carbonyl position can lead to enhanced or diminished pharmacological effects .

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylateC₁₄H₂₄N₂O₃Different carbonyl positionAntimicrobial
2-Oxo-1,9-diaza-spiro[5.5]undecaneC₁₃H₁₈N₂O₂Lacks tert-butyl groupAnti-inflammatory
Tert-butyl 1,9-diazaspiro[5.5]undecane-3-carboxylateC₁₄H₂₆N₂O₂Original compoundAnticancer

The mechanism of action for this compound likely involves its binding to specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to downstream effects such as altered gene expression or metabolic regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
Reactant of Route 2
Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

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